molecular formula C3H3F3O B136307 (2R)-2-(trifluoromethyl)oxirane CAS No. 143142-90-9

(2R)-2-(trifluoromethyl)oxirane

Cat. No.: B136307
CAS No.: 143142-90-9
M. Wt: 112.05 g/mol
InChI Key: AQZRARFZZMGLHL-UWTATZPHSA-N
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Description

®-(+)-3,3,3-Trifluoro-1,2-epoxypropane is an organic compound characterized by the presence of an epoxide ring and three fluorine atoms attached to the same carbon atom. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (2R)-2-(trifluoromethyl)oxirane are largely defined by its trifluoromethyl group and oxirane ring. The trifluoromethyl group has been found to play a significant role in the construction of fluorinated pharmacons . The oxirane ring, on the other hand, is known to participate in various biochemical reactions, particularly those involving carbon-centered radical intermediates .

Cellular Effects

The cellular effects of this compound are not fully understood at this time. Compounds with similar structures have been shown to influence various cellular processes. For example, compounds with a trifluoromethyl group have been found to play an important role in pharmaceuticals, agrochemicals, and materials .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves a variety of interactions at the molecular level. One key aspect of its mechanism is the trifluoromethylation of carbon-centered radical intermediates . This process is crucial for the construction of fluorinated pharmacons .

Temporal Effects in Laboratory Settings

It is known that the temporal structure of odor delivery can affect human odor perception .

Metabolic Pathways

Compounds with a trifluoromethyl group have been found to play an important role in various metabolic pathways .

Transport and Distribution

It is known that the transport and distribution of compounds can be influenced by various factors, including the presence of transporters or binding proteins .

Subcellular Localization

It is known that the subcellular localization of compounds can be influenced by various factors, including targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-3,3,3-Trifluoro-1,2-epoxypropane typically involves the epoxidation of 3,3,3-trifluoropropene. One common method is the reaction of 3,3,3-trifluoropropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-3,3,3-Trifluoro-1,2-epoxypropane may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-(+)-3,3,3-Trifluoro-1,2-epoxypropane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Oxidation: Oxidative reactions can further modify the epoxide ring or the trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction conditions often involve mild temperatures and solvents like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino alcohol, while reduction with LiAlH4 can produce a diol.

Scientific Research Applications

®-(+)-3,3,3-Trifluoro-1,2-epoxypropane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1,2-epoxybutane: Similar structure but with an additional carbon atom.

    2,2,2-Trifluoroethylamine: Contains a trifluoromethyl group but lacks the epoxide ring.

    Trifluoromethyl epoxide: A simpler epoxide with a trifluoromethyl group.

Uniqueness

®-(+)-3,3,3-Trifluoro-1,2-epoxypropane is unique due to the combination of the epoxide ring and the trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications that require both high reactivity and the electronic effects of the trifluoromethyl group.

Properties

IUPAC Name

(2R)-2-(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRARFZZMGLHL-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303893
Record name (2R)-2-(Trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143142-90-9
Record name (2R)-2-(Trifluoromethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143142-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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